1H-1,2,3,4-Tetrazol-5-amine, N-(1,3-benzodioxol-5-ylmethyl)-1-(2-propenyl)-
1H-1,2,3,4-Tetrazol-5-amine, N-(1,3-benzodioxol-5-ylmethyl)-1-(2-propenyl)-
Brand Name:
Vulcanchem
CAS No.:
878424-42-1
VCID:
VC0499709
InChI:
InChI=1S/C12H13N5O2/c1-2-5-17-12(14-15-16-17)13-7-9-3-4-10-11(6-9)19-8-18-10/h2-4,6H,1,5,7-8H2,(H,13,14,16)
SMILES:
C=CCN1C(=NN=N1)NCC2=CC3=C(C=C2)OCO3
Molecular Formula:
C12H13N5O2
Molecular Weight:
259.26g/mol
1H-1,2,3,4-Tetrazol-5-amine, N-(1,3-benzodioxol-5-ylmethyl)-1-(2-propenyl)-
CAS No.: 878424-42-1
Main Products
VCID: VC0499709
Molecular Formula: C12H13N5O2
Molecular Weight: 259.26g/mol
CAS No. | 878424-42-1 |
---|---|
Product Name | 1H-1,2,3,4-Tetrazol-5-amine, N-(1,3-benzodioxol-5-ylmethyl)-1-(2-propenyl)- |
Molecular Formula | C12H13N5O2 |
Molecular Weight | 259.26g/mol |
IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-1-prop-2-enyltetrazol-5-amine |
Standard InChI | InChI=1S/C12H13N5O2/c1-2-5-17-12(14-15-16-17)13-7-9-3-4-10-11(6-9)19-8-18-10/h2-4,6H,1,5,7-8H2,(H,13,14,16) |
Standard InChIKey | BEQZSXPXKDHSBX-UHFFFAOYSA-N |
SMILES | C=CCN1C(=NN=N1)NCC2=CC3=C(C=C2)OCO3 |
Canonical SMILES | C=CCN1C(=NN=N1)NCC2=CC3=C(C=C2)OCO3 |
PubChem Compound | 4726343 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume